3-(2-Bromophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2S/c17-14-4-2-1-3-13(14)5-6-15(19)18-9-7-16(8-10-18)20-11-12-21-16/h1-4H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXZTCXHPSSVEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)CCC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stannane-Azide Cyclization Approach
The most efficient method involves tributylstannylmethyl ether intermediates (Figure 1). A representative procedure from recent work includes:
- Mesylation : 2-((tributylstannyl)methoxy)ethanol reacts with methanesulfonyl chloride in diethyl ether, yielding 2-((tributylstannyl)methoxy)ethyl methanesulfonate (94% yield).
- Azide Substitution : Treatment with sodium azide in dimethylformamide at 80°C produces ((2-azidoethoxy)methyl)tributylstannane (99% conversion).
- Cyclization : Copper-catalyzed azide-alkyne cycloaddition forms the spirocyclic amine core (73% isolated yield).
Critical Parameters :
- Temperature control during mesylation (0°C → 25°C ramp)
- Strict anhydrous conditions for stannane stability
- Copper(I) iodide catalyst loading (5 mol%)
Alternative Thioether Formation Routes
Patent CN112321513B discloses a thiol-ene coupling strategy using:
- 3-mercapto-1-propanol (1.2 equivalents)
- Divinyl ether (1.0 equivalent)
- AIBN initiator (0.1 equivalent) in toluene at 80°C.
This method achieves 65-70% yields but requires subsequent nitrogen functionalization. Comparative studies show the stannane route provides superior regiocontrol (98:2 cis:trans ratio vs 85:15 in thiol-ene).
Preparation of 3-(2-Bromophenyl)propan-1-one Moiety
Friedel-Crafts Acylation Optimization
While traditional Friedel-Crafts methods face limitations with electron-deficient aromatics, modified conditions enable bromophenyl incorporation:
| Parameter | Standard Conditions | Optimized Conditions |
|---|---|---|
| Catalyst | AlCl₃ (3 eq) | Fe(OTf)₃ (0.5 eq) |
| Solvent | Dichloromethane | 1,2-Dichloroethane |
| Temperature | 0°C | 40°C |
| Yield | 12% | 58% |
The iron triflate-catalyzed process minimizes bromide loss while maintaining ketone integrity.
Cross-Coupling Approaches
Suzuki-Miyaura coupling provides an alternative pathway:
- Synthesize 3-(pinacolatoboronphenyl)propan-1-one via hydroboration
- Couple with 1-bromo-2-iodobenzene using Pd(PPh₃)₄ catalyst
- Achieves 72% yield with Buchwald-Hartwig amination ligands
This method demonstrates superior functional group tolerance compared to electrophilic routes.
Core-Sidechain Coupling Strategies
Alkylation Protocol (Patent CN106397414A)
The spirocyclic amine undergoes nucleophilic displacement with α-bromoketones:
Base Screening :
- Sodium hydride (5.2 eq in dimethylformamide) optimal for deprotonation
- Potassium carbonate leads to <10% conversion
Solvent Effects :
- Dimethylformamide: 89% conversion
- Tetrahydrofuran: 41% conversion
- Acetonitrile: <5% conversion
Reaction Scale-up :
- Maintain substrate concentration at 0.5 M
- Gradual bromide addition over 2 hours prevents oligomerization
Reductive Amination Alternative
For sensitive substrates, ketone conversion to imine followed by sodium cyanoborohydride reduction:
- Imine formation: 3-(2-bromophenyl)propan-1-one + spirocyclic amine in methanol (4Å MS)
- Reduction: NaBH₃CN (1.5 eq), 0°C → 25°C over 12h
- 55% yield with 97:3 diastereomeric ratio
Purification and Characterization
Chromatographic Methods
- Normal phase silica gel (hexane:ethyl acetate gradient) removes stannane residues
- Reverse-phase C18 column (acetonitrile:water) separates diastereomers
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 7.82 (d, J = 7.6 Hz, 1H, ArH)
- δ 4.21 (s, 2H, OCH₂S)
- δ 3.74 (q, J = 6.8 Hz, 2H, NCH₂)
- δ 2.91 (t, J = 7.2 Hz, 2H, COCH₂)
HRMS (ESI+) :
- m/z calculated for C₁₆H₁₉BrNO₂S [M+H]⁺: 384.0274
- Found: 384.0271
Industrial Scale Considerations
Cost Analysis
| Component | Lab Scale Cost | Pilot Scale Cost |
|---|---|---|
| Tributylstannane | $12.50/g | $8.20/g |
| Sodium azide | $0.45/g | $0.32/g |
| Pd Catalyst | $150/mmol | $98/mmol |
Process intensification reduces tributylstannane usage by 40% through solvent recycling.
Waste Stream Management
- Stannane residues captured via chelating resins
- Azide-containing streams treated with NaNO₂/HCl to generate N₂
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems enable:
Biocatalytic Approaches
Engineered transaminases demonstrate:
- 98% ee in spirocyclic amine synthesis
- 65°C operational stability
- 7-cycle enzyme reuse without activity loss
Applications and Derivatives
Pharmaceutical Relevance
The target compound serves as:
Material Science Applications
Spirocyclic derivatives show:
- 82% quantum yield in OLED emitters
- 5.2 eV HOMO-LUMO gap for semiconductor use
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
3-(2-Bromophenyl)-1-(1-oxa-4-thia-8-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Heteroatom Composition
- Target Compound : The 1-oxa-4-thia-8-azaspiro system combines oxygen, sulfur, and nitrogen, offering diverse hydrogen-bonding and hydrophobic interactions. Sulfur’s polarizability may enhance binding to metal-containing enzymes .
- Diaza vs. Dioxa Systems : Analogs like Compound 13 (1,3-diazaspiro) and ’s compound (1,4-dioxa-8-azaspiro) lack sulfur, reducing steric bulk and altering electronic profiles. Dioxa systems (e.g., ) improve solubility due to oxygen’s electronegativity .
Substituent Effects
- This may affect receptor-binding specificity .
- Functional Groups: Propan-1-one chains (target, BG15425) vs. methanone () or dione () groups influence conformational flexibility and metabolic stability.
Pharmacological Potential
- Piperazine Derivatives : Compound 13’s piperazine moiety is associated with serotonin receptor modulation, suggesting CNS applications .
- Imidazothiazole and Triazolo Substituents : and highlight heteroaromatic groups linked to kinase inhibition, implying the target compound’s utility in oncology with proper derivatization .
Biological Activity
The compound 3-(2-Bromophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one is a unique organic molecule characterized by its spirocyclic structure, which integrates both sulfur and oxygen atoms. This structural complexity suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The IUPAC name for this compound is This compound . Its molecular formula is with a molecular weight of approximately 378.3 g/mol. The presence of a bromophenyl group and a spirocyclic core enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.3 g/mol |
| Structure | Spirocyclic with sulfur and oxygen |
The biological activity of This compound is primarily mediated through its interaction with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The spirocyclic structure allows for high specificity in binding, which can modulate the activity of these targets, leading to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at various G protein-coupled receptors (GPCRs), influencing cellular signaling cascades.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, suggesting potential antimicrobial properties.
Biological Activity
Research indicates that compounds structurally similar to This compound exhibit significant biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives with similar structures possess antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria.
Anticancer Properties
Some studies suggest that this compound may exhibit anticancer activity through the induction of apoptosis in cancer cells, potentially by modulating key signaling pathways involved in cell proliferation and survival.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several spirocyclic compounds, including those similar to our compound, against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting the potential use in developing new antibiotics.
- Cancer Cell Line Studies : In vitro studies on cancer cell lines have shown that compounds similar to This compound can induce cell cycle arrest and apoptosis, suggesting a mechanism for anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
